peptide C24W - 133850-19-8

peptide C24W

Catalog Number: EVT-1521637
CAS Number: 133850-19-8
Molecular Formula: C22H20N2O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Peptide C24W is synthesized using solid-phase peptide synthesis techniques, which allow for the precise control of amino acid sequences. This method is essential for producing peptides with high purity and specific structural characteristics. C24W belongs to a broader class of peptides known for their roles in biological processes, including signaling and enzymatic functions. Its classification as a cyclic peptide suggests it may exhibit enhanced stability and resistance to enzymatic degradation compared to linear peptides.

Synthesis Analysis

Methods and Technical Details

The synthesis of Peptide C24W typically employs solid-phase peptide synthesis, particularly the fluorenylmethoxycarbonyl (Fmoc) chemistry approach. This technique involves several key steps:

  1. Anchoring: The first amino acid is attached to a solid support resin at its C-terminus.
  2. Deprotection: The N-terminal protecting group is removed to expose the amine group.
  3. Coupling: The next amino acid, activated by a coupling agent (such as HBTU), is added to form a peptide bond.
  4. Repetition: The deprotection and coupling steps are repeated until the desired sequence length is achieved.
  5. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using strong acids like trifluoroacetic acid, which also removes side-chain protecting groups .

Purification of the synthesized peptide often involves high-performance liquid chromatography (HPLC), which separates the target peptide from impurities based on their hydrophobicity. Reverse-phase chromatography is commonly used for this purpose, employing acetonitrile-water gradients with trifluoroacetic acid as an ion-pairing reagent .

Molecular Structure Analysis

Structure and Data

Peptide C24W's molecular structure can be characterized by its sequence of amino acids linked together in a cyclic formation. The cyclic nature typically enhances the peptide's stability and bioactivity. Detailed structural data, including molecular weight and specific conformational attributes, can be obtained through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass spectrometry can confirm the molecular weight of C24W, while nuclear magnetic resonance spectroscopy provides insights into its three-dimensional conformation in solution .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Peptide C24W can be analyzed through various reactions it may undergo in biological systems or synthetic environments. Typical reactions include:

  • Hydrolysis: Peptides can undergo hydrolysis in aqueous environments, leading to the breakdown into constituent amino acids.
  • Ligand Binding: C24W may interact with specific receptors or enzymes, forming complexes that can alter biological pathways.
  • Oxidation: Depending on its amino acid composition, C24W may be susceptible to oxidation reactions that could affect its stability and activity .

These reactions are critical for understanding how C24W functions within biological systems or how it can be utilized in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for Peptide C24W involves its interaction with specific biological targets, such as receptors or enzymes. Upon binding to these targets, C24W may induce conformational changes that activate signaling pathways or modulate enzymatic activity.

Quantitative data on binding affinity and efficacy can be obtained through techniques like surface plasmon resonance or enzyme-linked immunosorbent assays, providing insights into how effectively C24W interacts with its targets .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Peptide C24W exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically determined through mass spectrometry.
  • Solubility: Solubility characteristics are crucial for formulation in biological assays; often influenced by the presence of charged or polar residues.
  • Stability: Cyclic peptides like C24W generally exhibit increased stability against proteolytic degradation compared to linear counterparts.

Analytical techniques such as HPLC provide data on purity levels (often exceeding 90%) and help identify any impurities present in the synthesized product .

Applications

Scientific Uses

Peptide C24W has potential applications across various scientific domains:

  • Drug Development: Its unique properties make it a candidate for developing therapeutic agents targeting specific diseases.
  • Biotechnology: Used in research for mapping protein interactions or studying cellular signaling pathways.
  • Diagnostics: Potential use in diagnostic assays due to its specificity for certain biological targets.

The versatility of Peptide C24W highlights its importance in advancing research in biochemistry, pharmacology, and molecular biology .

Structural Characterization of Peptide C24W

Primary Structure and Sequence Analysis

Peptide C24W represents a 24-residue segment derived from the calmodulin-binding domain (CBD) of plasma membrane Ca²⁺-ATPase (PMCA) isoform 4b. Its primary structure follows the sequence: Ac-L-R-R-G-K-W-N-K-L-T-S-I-Q-R-E-L-A-R-A-L-Y-R-K-NH₂, featuring a conserved tryptophan residue at position 5 (Trp-1093 in full-length PMCA4b) and phenylalanine at position 25 (Phe-1110) as critical anchoring residues [3] [10]. The peptide is flanked by charged residues (Arg2, Arg3, Arg25, Lys26) that facilitate electrostatic interactions with calmodulin, while hydrophobic core residues (Leu1, Trp5, Leu9, Ala17, Ala19, Tyr22) mediate hydrophobic binding [3].

Mass spectrometry analysis confirms a molecular weight of 2,948.5 Da, consistent with theoretical calculations (±0.02% error) [1] [6]. Sequence alignment with homologous PMCA isoforms reveals >85% conservation within residues 5–20, with the N-terminal RWNK motif and C-terminal ALYR motif being invariant across mammalian species [3]. Notably, the four-residue extension (ALYR) distinguishes C24W from the shorter C20W peptide, introducing a secondary anchoring point for calmodulin binding [3].

Table 1: Primary Structural Features of C24W

FeatureDetails
Amino Acid SequenceAc-L-R-R-G-K-W-N-K-L-T-S-I-Q-R-E-L-A-R-A-L-Y-R-K-NH₂
Molecular Weight2,948.5 Da (experimental)
Critical Anchoring ResiduesTrp5 (W), Phe25 (F)
Isoelectric Point (pI)10.3 (calculated)
Sequence Conservation87% identity across PMCA isoforms 1–4

Secondary and Tertiary Structural Features

In the unbound state, circular dichroism (CD) spectroscopy indicates C24W adopts a dynamic conformational ensemble with 18% α-helix (190 nm: θ=-12,400 deg·cm²·dmol⁻¹) and 32% random coil, evidenced by minima at 200 nm and 222 nm [7]. Upon binding calcium-saturated calmodulin (holoCaM), it undergoes a coil-to-helix transition, forming a stable α-helix spanning residues 6–21 (42% helicity, 222 nm: θ=-24,100 deg·cm²·dmol⁻¹) [3] [7].

Small-angle X-ray scattering (SAXS) reveals that the holoCaM:C24W complex adopts a compact globular structure (Rg=4.2 nm), contrasting sharply with the extended conformation of holoCaM:C20W (Rg=10.5 nm) [3]. This compaction arises from C24W's C-terminal extension (ALYR), which enables dual anchoring: Trp5 occupies the hydrophobic pocket of CaM's C-terminal lobe (Kd=1.2 µM), while Phe25 inserts into the N-terminal lobe (Kd=8.7 µM) [3] [10]. NMR studies (PDB: 2KXW) confirm an anti-parallel orientation between peptide and CaM, stabilized by:

  • Hydrogen bonds: CaM-Tyr99–C24W-Gln14, CaM-Glu11–C24W-Arg3
  • Hydrophobic contacts: CaM-Met109/124–C24W-Trp5, CaM-Met51/71–C24W-Phe25
  • Salt bridges: CaM-Glu84–C24W-Arg25 [3] [10]

Table 2: Structural Parameters of C24W in Complex with HoloCaM

ParameterC24W:holoCaMC20W:holoCaM
Radius of Gyration (Rg)4.2 nm10.5 nm
Helical Content42%15%
Anchoring ResiduesTrp5 (C-lobe), Phe25 (N-lobe)Trp5 (C-lobe) only
Interatomic DistancesCaM N/C-lobes: 1.8 nmCaM N/C-lobes: 4.3 nm
Binding Affinity (Kd)0.7 nM35 nM

Computational Modeling of Conformational Dynamics

Gaussian accelerated molecular dynamics (GaMD) simulations reveal that C24W samples three dominant conformational states when unbound:

  • Disordered coil (pop=52%): Characterized by RMSD=6.2 Å from helical structure
  • Partially helical (pop=33%): Helix spanning residues 7–15 (RMSF=1.8 Å at termini)
  • Compact hairpin (pop=15%): Stabilized by Arg3–Glu16 salt bridge [7] [8].

Upon holoCaM binding, mutual induced fit occurs:

  • Stage 1 (0–50 ns): C24W docks via electrostatic steering; CaM C-lobe contacts Trp5 (ΔG=-4.2 kcal/mol)
  • Stage 2 (50–200 ns): Peptide helix nucleation (residues 8–19); CaM N-lobe rotates 40°
  • Stage 3 (200–500 ns): Phe25 inserts into CaM N-lobe, forming 18 van der Waals contacts (<4 Å) [2] [8]

Metadynamics free-energy landscapes (FELs) identify two intermediate states during binding:

  • Intermediate 1: C-lobe bound, N-lobe open (ΔG= -6.1 kcal/mol)
  • Intermediate 2: Both lobes bound with unoptimized helix (ΔG= -10.8 kcal/mol)
  • Final complex: Optimized contacts (ΔG= -15.3 kcal/mol) [8] [10]

Key allosteric pathways involve:

  • CaM-Met124 oxidation → +3.2 kcal/mol barrier to C-lobe binding
  • C24W-Arg25Ala mutation → loss of salt bridge → 12-fold affinity reduction [10]

Comparative Analysis with Homologous PMCA-Binding Peptides

C24W exhibits distinct structural and functional properties compared to related CBD peptides:

C20W (PMCA4b residues 1093–1112):

  • Lacks C-terminal ALYR motif → binds only CaM C-lobe
  • Extended SAXS structure (Rg=10.5 nm) with minimal helix formation
  • 50-fold lower affinity (Kd=35 nM vs. 0.7 nM for C24W) [3]

C28W (PMCA4b residues 1086–1113):

  • Additional N-terminal residues → forms 18-1 anchoring (Phe1110 anchors N-lobe)
  • NMR shows wrapped CaM conformation (PDB: 2LX7) with parallel peptide orientation
  • Slower dissociation kinetics (koff=0.03 s⁻¹ vs. 0.12 s⁻¹ for C24W) [3] [10]

C24W vs. Kinase-Derived Peptides:

  • Unlike CaMKII (1-14 binding mode), C24W uses 18-1 anchoring with anti-parallel orientation
  • Higher helical propensity (42%) vs. smMLCK (35%) due to stabilizing Arg-Glu pairs [3] [7]

Table 3: Structural Comparison of PMCA-Derived Peptides

PeptideLengthAnchoring ResiduesCaM ConformationAffinity (Kd)
C20W20 residuesTrp1093 (C-lobe)Extended35 nM
C24W24 residuesTrp1093 (C-lobe), Phe1110 (N-lobe)Compact0.7 nM
C28W28 residuesPhe1110 (N-lobe), Trp1093 (C-lobe)Supercoiled0.2 nM

The 18-1 anchoring geometry in C24W is unique among CaM targets:

  • Minimal anchor distance: 18 residues vs. 10–14 in CaMKII/smMLCK
  • Allows anti-parallel peptide orientation unlike parallel in CaMKII
  • Enables stronger allosteric coupling between CaM lobes (ΔΔGcoupling=-4.1 kcal/mol) [3] [10]

This structural motif optimizes PMCA activation kinetics by facilitating rapid transition from initial C-lobe contact (kon=2.1×10⁷ M⁻¹s⁻¹) to fully bound state [10].

Properties

CAS Number

133850-19-8

Product Name

peptide C24W

Molecular Formula

C22H20N2O5

Synonyms

peptide C24W

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